o-Phenanthroline

Description

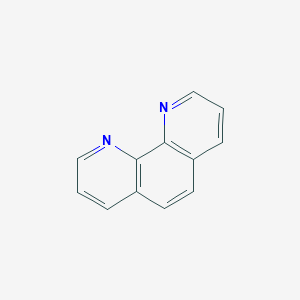

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,10-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGEZNRSVGBDHLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

16561-55-0 (zinc salt), 21532-74-1 (monoperchlorate), 22802-96-6 (hydrochloride), 3829-86-5 (mono-hydrochloride) | |

| Record name | 1,10-Phenanthroline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1025857 | |

| Record name | 1,10-Phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, White solid; [Merck Index] Hygroscopic solid; [Sigma-Aldrich MSDS] | |

| Record name | 1,10-Phenanthroline | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,10-Phenanthroline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16277 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

> 300 °C | |

| Record name | 1,10-Phenanthroline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02365 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

>27 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID11533040 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | 1,10-Phenanthroline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02365 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Vapor Pressure |

0.0000523 [mmHg] | |

| Record name | 1,10-Phenanthroline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16277 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

66-71-7 | |

| Record name | 1,10-Phenanthroline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,10-Phenanthroline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,10-Phenanthroline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02365 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,10-phenanthroline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203545 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,10-Phenanthroline | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,10-Phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,10-phenanthroline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.572 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-PHENANTHROLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4X6ZO7939 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Purification of o-Phenanthroline

Introduction

1,10-Phenanthroline, commonly referred to as this compound (phen), is a heterocyclic organic compound with a rigid, planar structure. It is a white solid soluble in organic solvents and is often sold as a monohydrate[1]. As a bidentate chelating ligand, it forms strong, stable complexes with most metal ions, a property that has led to its widespread use in various fields of chemistry[1][2]. Its applications range from a ligand in coordination chemistry and a colorimetric reagent for the quantitative determination of metals like iron and copper, to an indicator in redox titrations[2][3]. The synthesis of pure this compound is crucial for these applications, as impurities can significantly interfere with its complexing and analytical properties. This guide provides a detailed overview of the core synthesis and purification methodologies for this compound, complete with experimental protocols and quantitative data.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with the Skraup reaction being the most traditional and widely cited method. Modern variations aim to improve yields, reduce reaction times, and employ greener reaction conditions.

The Skraup Synthesis

The Skraup synthesis is a classic method for producing quinolines and their derivatives. For this compound, this involves two successive Skraup reactions starting from o-phenylenediamine or a single Skraup reaction starting from 8-aminoquinoline.

-

From o-Phenylenediamine: The synthesis involves reacting o-phenylenediamine with glycerol, concentrated sulfuric acid (as a catalyst and dehydrating agent), and an oxidizing agent such as arsenic acid or nitrobenzene. The dehydration of glycerol in situ produces acrolein, which then condenses with the amine followed by cyclization.

-

From 8-Aminoquinoline: This is a more direct approach where 8-aminoquinoline undergoes a Skraup reaction with glycerol and an oxidizing agent to form the final phenanthroline ring system.

An improved version of the Skraup synthesis starting from o-nitroaniline has been reported to significantly increase the overall yield from a previously reported 7-8% to 20%. This multi-step process involves the initial synthesis of 8-aminoquinoline, which is then used in a second Skraup reaction.

Diagram of the Skraup Synthesis from o-Phenylenediamine

Caption: General workflow of the Skraup synthesis of this compound.

Diagram of the Improved Skraup Synthesis Pathway

Caption: Multi-step synthesis of this compound starting from o-nitroaniline.

Experimental Protocol: Improved Skraup Synthesis from 8-Aminoquinoline

-

Reaction Setup: In a 5-liter round-bottom flask equipped with a mercury-sealed metal stirrer and reflux condenser, place 2 pounds of ground 8-aminoquinoline and 2 pounds of arsenic pentoxide.

-

Addition of Reagents: Add 4 pounds and 6.2 ounces of dry glycerol to the flask. While stirring vigorously, slowly add 5 pounds and 5.75 ounces of concentrated sulfuric acid in small portions through the reflux condenser.

-

Heating: After the addition is complete, heat the mixture. The reaction is exothermic and requires careful temperature control. The reaction should be maintained for a longer time interval compared to the first Skraup synthesis (for 8-nitroquinoline).

-

Work-up: After the reaction is complete, allow the mixture to cool. The mixture is then neutralized with a strong base (e.g., NaOH solution) with cooling. This process precipitates a tar-like substance that occludes the product.

-

Isolation: The this compound is separated from the large amount of sodium salts and the tar. This involves dissolving the crude product in a large volume of boiling water, adding clarifying carbon, and filtering while hot. The filtrate is allowed to cool and crystallize. Multiple crystallization steps may be necessary to obtain a colorless product.

Synthesis from 8-Aminoquinoline and Acrolein Diethyl Acetal

A more recent and higher-yielding method involves the reaction of 8-aminoquinoline with acrolein diethyl acetal, catalyzed by a deep eutectic solvent (DES).

Experimental Protocol: DES-Catalyzed Synthesis

-

Catalyst Preparation: Prepare the deep eutectic solvent by weighing choline chloride and succinic acid in a 1:1 molar ratio into a mortar, grinding them, and adding them to a round-bottomed flask. Dry the DES in a vacuum oven.

-

Reaction: In a 100 mL three-necked round-bottomed flask, add 10 mL of N,N-dimethylformamide (DMF), 0.1442 g (1 mmol) of 8-aminoquinoline, and the prepared DES (6% by mass of the 8-aminoquinoline).

-

Reagent Addition and Heating: At 75°C, add 0.138 mL (1.2 mmol) of acrolein diethyl acetal.

-

Reaction Time: Maintain the reaction at 75°C for 2 hours.

-

Analysis: The product can be analyzed directly from the reaction mixture. This method reports a conversion of 88.3% for 8-aminoquinoline and a yield of 80.6% for 1,10-phenanthroline.

Quantitative Data Summary for Synthesis Methods

| Synthesis Method | Starting Material | Key Reagents | Yield | Reference |

| Improved Skraup | o-Nitroaniline | Glycerol, H₂SO₄, As₂O₅ | 20% (overall) | |

| Improved Skraup | 8-Aminoquinoline | Glycerol, H₂SO₄, As₂O₅ | 40% | |

| DES-Catalyzed | 8-Aminoquinoline | Acrolein diethyl acetal, DES | 80.6% | |

| Microwave-Assisted Skraup | Nitroaniline | Glycerol, Water | 15-52% |

Purification of this compound

Crude this compound, especially from Skraup-type reactions, is often heavily colored and contains basic nitrogen-containing byproducts that are difficult to remove by simple acid-base extractions. Several methods are available for purification, ranging from traditional recrystallization to more advanced non-chromatographic techniques.

Recrystallization

Recrystallization is a fundamental technique for purifying solid compounds. The principle relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.

Experimental Protocol: General Recrystallization

-

Solvent Selection: Choose a suitable solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents include benzene, methanol, ethanol, or water.

-

Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

-

Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove insoluble impurities and the activated charcoal.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Slow cooling promotes the formation of larger, purer crystals.

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them to remove residual solvent.

Non-Chromatographic Purification via ZnCl₂ Complexation

This highly effective method takes advantage of the high stability and low solubility of the (phenanthroline)ZnCl₂ complex to separate it from soluble impurities.

Diagram of the ZnCl₂ Complexation Purification Workflow

Caption: Workflow for purifying this compound via ZnCl₂ complexation.

Experimental Protocol: ZnCl₂ Complexation

-

Complex Formation: Dissolve the crude this compound product in ethylene glycol. In a separate flask, dissolve one equivalent of zinc chloride (ZnCl₂) in ethylene glycol.

-

Precipitation: Mix the two solutions at approximately 50°C. Heat the combined solution to 100°C to ensure complete coordination, then allow it to cool slowly to room temperature. The (phenanthroline)ZnCl₂ complex will precipitate out of the solution.

-

Isolation of Complex: Collect the solid complex by filtration on a Buchner funnel. The precipitate can be further washed by heating it in fresh ethylene glycol.

-

Ligand Recovery (Decomplexation): Suspend the collected complex in a biphasic system of dichloromethane (CH₂Cl₂) and water. Add concentrated aqueous ammonia solution to the mixture and stir vigorously. The ammonia forms the water-soluble [Zn(NH₃)₄]²⁺ complex, releasing the pure this compound ligand into the dichloromethane layer.

-

Final Purification: Separate the organic layer, wash it with water, dry it over anhydrous sodium sulfate (Na₂SO₄), and remove the solvent under reduced pressure to yield the purified this compound.

Acid-Base Purification

This method improves upon simple acid-base extraction by selectively precipitating impurities through partial neutralization.

Diagram of the Acid-Base Purification Workflow

References

physicochemical properties of 1,10-phenanthroline

An In-depth Technical Guide to the Physicochemical Properties of 1,10-Phenanthroline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core , a heterocyclic organic compound widely utilized in research and drug development. The information is presented to facilitate easy access and application in a laboratory setting, with detailed experimental protocols and visual representations of key mechanisms.

Core Physicochemical Data

1,10-Phenanthroline (phen) is a white crystalline solid that is a well-known chelating agent, forming stable complexes with many metal ions.[1][2][3] It is often sold as the monohydrate.[1] The anhydrous form has a melting point of approximately 117°C.[2]

Table 1: Physicochemical Properties of 1,10-Phenanthroline

| Property | Value | References |

| Molecular Formula | C₁₂H₈N₂ | |

| Molecular Weight | 180.21 g/mol | |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 114-117 °C (anhydrous) | |

| 93-94 °C (monohydrate) | ||

| Boiling Point | >330 °C | |

| Solubility in Water | Slightly soluble; 2.69 g/L at 25 °C | |

| Solubility in Organic Solvents | Soluble in ethanol, acetone, and benzene | |

| pKa (of conjugate acid, phenH⁺) | 4.84 at 25 °C | |

| LogP | 1.78 |

Experimental Protocols

The following sections detail the methodologies for determining the key .

Determination of Melting Point

The melting point of 1,10-phenanthroline can be determined using the capillary method with a melting point apparatus.

Materials:

-

1,10-Phenanthroline sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus or Thiele tube setup

-

Thermometer

-

Mortar and pestle

Procedure:

-

Ensure the 1,10-phenanthroline sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to get an approximate melting point, then allow the apparatus to cool.

-

For an accurate measurement, heat the new sample to about 10-15°C below the approximate melting point.

-

Then, decrease the heating rate to 1-2°C per minute.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

-

A sharp melting point range (0.5-1°C) is indicative of a pure compound.

Determination of Solubility

The solubility of 1,10-phenanthroline can be qualitatively and quantitatively determined in various solvents.

Qualitative Solubility Testing: This method helps to classify the compound based on its solubility in different solvents.

Materials:

-

1,10-Phenanthroline

-

Test tubes

-

Vortex mixer

-

Solvents: Water, 5% HCl, 5% NaOH, ethanol, acetone, diethyl ether

Procedure:

-

Add approximately 25 mg of 1,10-phenanthroline to a small test tube.

-

Add 0.75 mL of the solvent in small portions, shaking vigorously after each addition.

-

Observe if the solid dissolves completely, partially, or not at all.

-

Record the solubility. Based on its structure, 1,10-phenanthroline is expected to be soluble in organic solvents and slightly soluble in water. Its basic nitrogen atoms suggest solubility in acidic solutions.

Quantitative Solubility Determination (Shake-Flask Method): This method provides a more precise measure of solubility.

Materials:

-

1,10-Phenanthroline

-

Selected solvent (e.g., water)

-

Erlenmeyer flasks with stoppers

-

Shaking incubator or magnetic stirrer

-

Analytical balance

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a saturated solution by adding an excess amount of 1,10-phenanthroline to a known volume of the solvent in a flask.

-

Seal the flask and agitate it at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration can be used.

-

Dilute the supernatant with a known volume of the solvent to a concentration suitable for UV-Vis analysis.

-

Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for 1,10-phenanthroline.

-

Calculate the concentration of the saturated solution using a pre-determined calibration curve of absorbance versus concentration.

Determination of pKa

The pKa of the conjugate acid of 1,10-phenanthroline can be determined by potentiometric titration.

Materials:

-

1,10-Phenanthroline

-

Standardized 0.1 M HCl solution

-

Standardized 0.1 M NaOH solution

-

pH meter with a combination electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

Accurately weigh a sample of 1,10-phenanthroline and dissolve it in a known volume of deionized water. A co-solvent like ethanol may be necessary if the aqueous solubility is too low for accurate titration.

-

Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).

-

Place the 1,10-phenanthroline solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Record the initial pH of the solution.

-

Titrate the solution with the standardized HCl solution, adding small increments (e.g., 0.1-0.5 mL) of the titrant.

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

Plot a titration curve of pH versus the volume of HCl added.

-

Determine the equivalence point from the first or second derivative of the titration curve.

-

The pKa is the pH at the half-equivalence point.

Spectroscopic Analysis

UV-Visible Spectroscopy: The UV-Vis spectrum of 1,10-phenanthroline is useful for quantitative analysis and for studying its complexation with metal ions.

Materials:

-

1,10-Phenanthroline

-

Spectrophotometric grade solvent (e.g., ethanol or water)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Prepare a stock solution of 1,10-phenanthroline of known concentration in the chosen solvent.

-

Prepare a series of dilutions from the stock solution to create standards for a calibration curve.

-

Set the spectrophotometer to scan a wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

-

Use the pure solvent as a blank to zero the instrument.

-

Measure the absorbance of each standard solution at the λmax.

-

Plot a calibration curve of absorbance versus concentration.

Fluorescence Spectroscopy:

Materials:

-

1,10-Phenanthroline

-

Fluorescence grade solvent

-

Fluorometer

-

Quartz cuvettes

Procedure:

-

Prepare a dilute solution of 1,10-phenanthroline in the chosen solvent.

-

Place the solution in a quartz cuvette in the fluorometer.

-

Set the excitation wavelength (typically near the absorbance maximum) and scan the emission wavelengths to obtain the fluorescence spectrum.

-

The intensity and wavelength of the emission can be influenced by the solvent and the presence of metal ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of 1,10-phenanthroline.

Materials:

-

1,10-Phenanthroline

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tube

-

NMR spectrometer

Procedure:

-

Dissolve 5-10 mg of 1,10-phenanthroline in approximately 0.5-0.7 mL of the deuterated solvent in a small vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS).

-

Transfer the solution to a clean, dry NMR tube.

-

Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra. The chemical shifts and coupling patterns will be characteristic of the 1,10-phenanthroline structure.

Key Mechanisms and Workflows

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the physicochemical characterization of a compound like 1,10-phenanthroline.

Mechanism of Metalloprotease Inhibition

1,10-Phenanthroline acts as an inhibitor of metalloproteases, particularly zinc-dependent ones, by chelating the metal ion essential for the enzyme's catalytic activity. This removes the metal from the active site, rendering the enzyme inactive.

DNA Intercalation Mechanism

The planar structure of 1,10-phenanthroline allows it to insert itself between the base pairs of a DNA double helix, a process known as intercalation. This interaction can disrupt DNA replication and transcription, forming the basis for some of its biological activities, including potential anticancer properties.

References

The Core Mechanism of o-Phenanthroline as a Chelating Agent: A Technical Guide

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

1,10-Phenanthroline, commonly referred to as o-phenanthroline (phen), is a heterocyclic organic compound widely recognized for its potent metal-chelating properties. Its rigid, planar structure and strategically positioned nitrogen atoms enable it to act as a powerful bidentate ligand, forming highly stable complexes with a vast array of metal ions. This chelating action is the cornerstone of its diverse applications, ranging from classical analytical chemistry to its role as a modulator of biological systems. This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its coordination chemistry, therapeutic implications as an enzyme inhibitor, and the experimental protocols used to characterize its function.

The Fundamental Mechanism of Chelation

The chelating activity of this compound is a direct consequence of its molecular structure. The molecule consists of a planar tricyclic system with two nitrogen atoms located at positions 1 and 10. These nitrogen atoms possess lone pairs of electrons, acting as Lewis base donor sites.

When this compound encounters a metal ion (a Lewis acid) in solution, each nitrogen atom can form a coordinate covalent bond with the metal center. Because a single ligand molecule binds to the central metal ion at two distinct points, it is classified as a bidentate ligand . This dual coordination results in the formation of a stable, five-membered heterocyclic ring that includes the metal ion.[1][2] This ring structure significantly enhances the stability of the metal-ligand complex compared to coordination with two separate monodentate ligands, a phenomenon known as the chelate effect . The rigid structure of this compound pre-organizes the nitrogen donors for chelation, further contributing to the high stability of its metal complexes.[2][3]

Typically, three molecules of this compound coordinate with a single divalent metal ion in an octahedral geometry, forming a tris-complex, such as the well-known [Fe(phen)₃]²⁺.[3]

References

The Discovery and Enduring Legacy of o-Phenanthroline in Analytical Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10-Phenanthroline, commonly known as o-phenanthroline, is a heterocyclic organic compound that has carved an indispensable niche in the realm of analytical chemistry. Its journey from a laboratory curiosity to a cornerstone reagent is a testament to the collaborative efforts of synthetic chemists and analytical scientists. This technical guide delves into the discovery, historical development, and key analytical applications of this compound, providing researchers with a comprehensive understanding of its utility. The remarkable ability of this compound to form stable, intensely colored complexes with various metal ions, most notably iron(II), has led to its widespread use in spectrophotometry and as a redox indicator. This guide will explore the fundamental principles behind these applications, furnish detailed experimental protocols for seminal procedures, and present key quantitative data to aid in methodological design and interpretation.

A Chronicle of Discovery and Development

The story of this compound in analytical chemistry begins in the late 19th century. In 1898, the German chemist F. Blau first reported the synthesis of 1,10-phenanthroline and its characteristic intense red color reaction with ferrous ions[1]. However, the analytical potential of this observation lay dormant for several decades.

It was not until the early 1930s that the true analytical prowess of this compound was unlocked. The pioneering work of G. H. Walden, Jr., L. P. Hammett, and R. P. Chapman at Columbia University led to the development of the tris(1,10-phenanthroline)iron(II) complex, which they named "ferroin," as a practical and highly efficient oxidation-reduction indicator[1]. Their research, published in 1931, demonstrated ferroin's sharp and reversible color change from red (reduced form) to a pale blue (oxidized form) at a high redox potential, making it an ideal indicator for titrations with strong oxidizing agents like ceric sulfate.

The commercial availability and widespread adoption of this compound and its derivatives were significantly advanced by the efforts of G. Frederick Smith of the University of Illinois and his eponymous chemical company[2][3]. Smith recognized the immense value of ferroin and other phenanthroline-based indicators and developed improved methods for their synthesis and production, making these crucial reagents readily accessible to the broader scientific community. His work, including the publication of a booklet titled "Orththis compound" in 1935, was instrumental in popularizing the use of these compounds in volumetric analysis[1].

Quantitative Data for Analytical Applications

The utility of this compound and its metal complexes in analytical chemistry is underpinned by their specific physicochemical properties. The following tables summarize key quantitative data for researchers.

| Metal Ion | Stepwise Stability Constants (log K) | Overall Stability Constant (log β) |

| Fe(II) | log K₁: 5.9, log K₂: 5.4, log K₃: 9.9 | log β₃: 21.2 |

| Ni(II) | log K₁: 8.6, log K₂: 8.2, log K₃: 7.7 | log β₃: 24.5 |

| Co(II) | log K₁: 7.0, log K₂: 6.6, log K₃: 5.9 | log β₃: 19.5 |

| Cu(II) | log K₁: 8.8, log K₂: 6.5, log K₃: 5.2 | log β₃: 20.5 |

| Zn(II) | log K₁: 6.4, log K₂: 5.8, log K₃: 5.2 | log β₃: 17.4 |

| Cd(II) | log K₁: 5.8, log K₂: 5.0, log K₃: 4.1 | log β₃: 14.9 |

| Data compiled from various sources. Stability constants can vary with experimental conditions such as ionic strength and temperature. |

| Complex | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| [Fe(phen)₃]²⁺ (Ferroin) | 508 - 510 | 11,100 - 11,500 |

| [Ni(phen)₃]²⁺ | ~520 | ~7,800 |

| [Co(phen)₃]²⁺ | ~450 | ~8,000 |

| [Cu(phen)₂]²⁺ | ~680 | ~110 |

| Values are approximate and can be influenced by solvent and pH. |

| Analyte | Method | Limit of Detection (LOD) |

| Iron (Fe²⁺) | Spectrophotometry | 0.03 mg/L |

| Iron (Fe²⁺) | Capillary Electrophoresis | < 5 x 10⁻⁹ M |

Key Experimental Protocols

Spectrophotometric Determination of Iron with this compound

This method remains a cornerstone for the determination of trace amounts of iron in various matrices, including water, biological samples, and pharmaceutical preparations. The procedure involves the reduction of any Fe³⁺ to Fe²⁺, followed by the formation of the stable, colored ferroin complex, the absorbance of which is measured spectrophotometrically.

1. Reagents and Preparation:

-

Standard Iron Solution (100 mg/L): Dissolve 0.7022 g of analytical grade ferrous ammonium sulfate hexahydrate (Fe(NH₄)₂(SO₄)₂·6H₂O) in deionized water in a 1 L volumetric flask. Add 2.5 mL of concentrated sulfuric acid and dilute to the mark with deionized water.

-

Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride (NH₂OH·HCl) in 100 mL of deionized water.

-

This compound Solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline monohydrate in 100 mL of deionized water. Gentle warming may be necessary to facilitate dissolution.

-

Sodium Acetate Buffer Solution (1 M): Dissolve 136 g of sodium acetate trihydrate (CH₃COONa·3H₂O) in deionized water and dilute to 1 L. Adjust the pH to approximately 5.

2. Procedure:

-

Pipette a suitable aliquot of the sample solution containing iron into a 100 mL volumetric flask.

-

Add 1 mL of hydroxylamine hydrochloride solution to reduce any ferric ions to the ferrous state. Mix well.

-

Add 10 mL of the this compound solution. Mix thoroughly.

-

Add 8 mL of the sodium acetate buffer solution to adjust the pH to the optimal range for complex formation (pH 3-9).

-

Dilute the solution to the 100 mL mark with deionized water and mix well.

-

Allow the solution to stand for at least 10 minutes to ensure complete color development.

-

Prepare a blank solution using deionized water and the same quantities of reagents.

-

Measure the absorbance of the sample solution against the blank at the wavelength of maximum absorbance (λmax), which is approximately 510 nm, using a spectrophotometer.

-

Determine the concentration of iron in the sample by comparing its absorbance to a calibration curve prepared from a series of standard iron solutions treated in the same manner.

Redox Titration of Ferrous Ions with Ceric Sulfate using Ferroin Indicator

This classic titrimetric method demonstrates the application of ferroin as a sharp and reliable redox indicator.

1. Reagents and Preparation:

-

Standard Ceric Sulfate Solution (0.1 M): Prepare and standardize a 0.1 M solution of ceric sulfate in 1 M sulfuric acid.

-

Ferroin Indicator Solution (0.025 M): Dissolve 1.485 g of 1,10-phenanthroline monohydrate in 100 mL of a solution containing 0.695 g of FeSO₄·7H₂O.

-

Sulfuric Acid (1 M): Prepare a 1 M solution of sulfuric acid.

2. Procedure:

-

Pipette a known volume of the ferrous iron solution into a conical flask.

-

Add a sufficient amount of 1 M sulfuric acid to ensure the solution is acidic.

-

Add 1-2 drops of the ferroin indicator solution. The solution will turn a distinct red color.

-

Titrate the ferrous solution with the standardized 0.1 M ceric sulfate solution.

-

The endpoint is reached when the color of the solution sharply changes from red to a pale blue or greenish-blue, indicating the complete oxidation of Fe²⁺ to Fe³⁺.

-

Record the volume of the ceric sulfate solution used to reach the endpoint.

-

Calculate the concentration of ferrous ions in the original sample based on the stoichiometry of the reaction: Ce⁴⁺ + Fe²⁺ → Ce³⁺ + Fe³⁺.

Visualizing the Chemistry: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key processes involving this compound.

Caption: Skraup synthesis of 1,10-phenanthroline.

Caption: Workflow for spectrophotometric iron determination.

Caption: Redox mechanism of the ferroin indicator.

Conclusion

From its initial synthesis to its establishment as a workhorse in analytical laboratories, this compound has had a profound impact on chemical analysis. Its versatility as both a chromogenic reagent for spectrophotometry and a high-potential redox indicator has enabled accurate and sensitive quantification of a wide range of analytes, particularly iron. The foundational work of early pioneers laid the groundwork for its myriad applications, which continue to be relevant in modern research, quality control, and clinical diagnostics. This guide has provided a technical overview of the discovery, key data, and fundamental experimental protocols associated with this compound, offering a valuable resource for scientists and researchers leveraging this remarkable compound in their analytical endeavors.

References

A Technical Guide to the Theoretical Calculation of o-Phenanthroline's Electronic Structure

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical methods used to calculate the electronic structure of ortho-phenanthroline (1,10-phenanthroline), a versatile N-heterocyclic compound. Its unique properties make it a crucial ligand in coordination chemistry, a building block in materials science, and a scaffold in medicinal chemistry.[1] Understanding its electronic landscape through computational analysis is paramount for the rational design of novel molecules with tailored functionalities.[1]

Core Theoretical Methodologies

The electronic properties of this compound are primarily investigated using quantum chemical calculations. The most prominent and effective methods are Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT).

-

Density Functional Theory (DFT): DFT is a powerful computational method for predicting the ground-state electronic structure of molecules.[1][2] It is widely used for geometry optimization and calculating various electronic properties.[1] Common functionals employed for this compound and its derivatives include B3LYP and PBE1PBE.

-

Time-Dependent Density Functional Theory (TD-DFT): To understand the photophysical properties, TD-DFT is employed. This method is used to calculate the vertical excitation energies, corresponding absorption wavelengths (λ_abs), and oscillator strengths, which are crucial for interpreting UV-Vis absorption spectra.

-

Ab initio Methods: While less common for routine calculations due to their computational cost, ab initio methods like Restricted Hartree-Fock (RHF) can also be used to determine the structure and energetics of this compound and its complexes.

Key Calculated Electronic Properties

Theoretical calculations provide valuable insights into several key electronic properties of this compound.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as FMOs. These orbitals play a significant role in the electronic and optical properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller gap generally indicates higher reactivity. For this compound, both the HOMO and LUMO are typically delocalized over the entire phenanthroline moiety.

-

Electronic Spectra: TD-DFT calculations can accurately predict the electronic absorption spectra of this compound. The calculations provide information on the major electronic transitions, which are often of π → π* and n → π* character.

-

Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to predict the chemical behavior of the molecule. These include ionization potential (IP), electron affinity (EA), electronegativity (χ), chemical hardness (η), and softness (ς).

Data Presentation

The following tables summarize key quantitative data obtained from theoretical calculations of this compound and its related complexes.

Table 1: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap

| Compound/Complex | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Computational Method | Reference |

| This compound | -6.71 | -2.52 | 4.19 | DFT | |

| [Cu(phen)(Gln)(H₂O)]⁺ (in vacuum) | - | - | 3.20 - 4.26 | DFT | |

| Re(I) phenanthroline complexes | - | - | 3.09 - 4.07 | DFT |

Table 2: Calculated UV-Vis Absorption Data for this compound Metal Complexes

| Complex | Calculated λ_max (nm) | Oscillator Strength (f) | Transition Character | Computational Method | Reference |

| [Fe(Phen)₃]³⁺ | 437.36, 317.47, 305.48 | 0.249, 0.265, 0.521 | n → π | ZINDO/s | |

| [Ni(Phen)₂]²⁺ | - | - | π → π, n → π | ZINDO/s | |

| [Zn(Phen)₂]²⁺ | - | - | π → π, n → π* | ZINDO/s | |

| Re(I) phenanthroline complexes | 256 - 421 | - | ¹MLCT / ¹LLCT | TD-DFT |

Table 3: Calculated Global Reactivity Descriptors for [Cu(phen)(Gln)(H₂O)]⁺

| Parameter | Value (eV) |

| Ionization Potential (IP) | - |

| Electron Affinity (EA) | - |

| Electronegativity (χ) | - |

| Chemical Hardness (η) | - |

| Softness (ς) | - |

| Electrophilicity Index (ω) | 4.54 - 5.88 |

| Note: Specific values for some descriptors were not available in the provided search results. |

Experimental Protocols

Typical Protocol for DFT and TD-DFT Calculations of this compound:

-

Geometry Optimization: The ground-state geometry of the this compound molecule is optimized without any symmetry constraints. This is typically performed using a DFT functional such as B3LYP with a basis set like 6-31G(d). The optimization is complete when the forces on the atoms are negligible, and the structure corresponds to a minimum on the potential energy surface, confirmed by the absence of imaginary frequencies in a subsequent vibrational frequency calculation.

-

Electronic Property Calculations: Using the optimized geometry, single-point energy calculations are performed to obtain the energies of the frontier molecular orbitals (HOMO and LUMO) and other ground-state electronic properties.

-

Excited State Calculations: TD-DFT calculations are then carried out on the optimized ground-state geometry to compute the vertical excitation energies, oscillator strengths, and corresponding absorption wavelengths (λ_abs). This provides a theoretical UV-Vis absorption spectrum.

-

Solvation Effects: To simulate experimental conditions in solution, an implicit solvation model like the Polarizable Continuum Model (PCM) can be incorporated into the DFT and TD-DFT calculations.

-

Analysis of Results: The calculated orbital energies, HOMO-LUMO gap, and simulated spectra are then analyzed to understand the electronic structure and photophysical properties of the molecule. The nature of the electronic transitions is often characterized by examining the molecular orbitals involved.

Visualizations

Caption: A generalized workflow for the computational analysis of this compound.

Caption: Relationship between calculated properties and their applications.

Applications in Research and Development

The theoretical insights into the electronic structure of this compound are invaluable for various fields:

-

Drug Development: The ability of this compound derivatives to intercalate with DNA is a key mechanism for their anticancer activity. Computational studies can elucidate the nature of these interactions and guide the design of more potent and selective therapeutic agents.

-

Materials Science: this compound and its derivatives are extensively used in the development of Organic Light-Emitting Diodes (OLEDs) and chemical sensors. Theoretical calculations help in tuning the electronic properties to achieve desired emission colors and sensing capabilities.

-

Coordination Chemistry: As a versatile ligand, this compound forms stable complexes with a wide range of metal ions. Computational studies are essential for predicting the geometric and electronic structures of these complexes, which in turn determine their catalytic, photophysical, and magnetic properties.

Conclusion

References

A Technical Guide to the Spectroscopic Properties of 1,10-Phenanthroline and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10-Phenanthroline (phen) is a rigid, planar heterocyclic organic compound with the chemical formula C₁₂H₈N₂.[1][2] Its structure, composed of two fused pyridine rings, gives it exceptional coordinating ability, allowing it to form stable complexes with a wide variety of metal ions.[1][3] This property, combined with its rich photophysical and electrochemical characteristics, has established 1,10-phenanthroline and its derivatives as crucial components in numerous scientific fields.

In drug research and development, phenanthroline-based compounds are investigated for their potential as anti-cancer and antibacterial agents.[4] In materials science and photochemistry, they are integral to the development of sensors, photocatalysts, and light-emitting devices. The unique spectroscopic properties of these molecules are central to understanding their function and optimizing their performance in these applications. This guide provides an in-depth overview of the core spectroscopic characteristics of 1,10-phenanthroline and its derivatives, detailed experimental protocols, and visualizations of key concepts and workflows.

Core Spectroscopic Properties

The electronic and structural properties of 1,10-phenanthroline and its derivatives can be extensively studied using several key spectroscopic techniques.

UV-Visible Absorption Spectroscopy

The UV-Vis spectrum of 1,10-phenanthroline is characterized by intense absorption bands in the ultraviolet region, which are attributed to spin-allowed π → π* transitions within the aromatic system. The parent molecule typically shows a strong absorbance peak around 230-270 nm. Upon coordination with a metal ion, new, less intense bands often appear at longer wavelengths (the visible region). These are typically assigned to metal-to-ligand charge-transfer (MLCT) transitions, where an electron is excited from a metal-centered d-orbital to a ligand-centered π*-orbital. The position (λmax) and intensity (molar absorptivity, ε) of these bands are highly sensitive to the nature of the metal ion, the substituents on the phenanthroline ring, and the solvent environment.

| Compound/Complex | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Type | Solvent | Reference |

| 1,10-Phenanthroline (phen) | ~265 | ~30,000 | π → π | Various | |

| 1,10-Phenanthroline (phen) | 229, 282, 302, 313 | Not specified | π → π / CT | CH₂Cl₂ | |

| [Fe(phen)₃]²⁺ | 510 | ~11,000 | MLCT | Water | |

| [Ru(phen)₂(Cl-phen)]²⁺ | ~450 | Not specified | MLCT | Acetonitrile | |

| --INVALID-LINK--₂ | 273 | Not specified | π → π | Solid State | |

| 2,9-Diphenyl-1,10-phenanthroline | Not specified | Not specified | π → π | CH₂Cl₂ | |

| 4,7-Diphenyl-1,10-phenanthroline | 290 | Not specified | π → π* | Not specified |

Photoluminescence Spectroscopy

Many phenanthroline derivatives and their metal complexes exhibit strong luminescence, a property that is highly valuable for applications in sensing and bio-imaging. Uncomplexed phenanthroline derivatives typically display fluorescence from ligand-centered ¹π → π* excited states.

Upon coordination to heavy metal ions like ruthenium(II) or iridium(III), efficient spin-orbit coupling facilitates intersystem crossing to a triplet state. The resulting emission is phosphorescence, originating from a ³MLCT excited state, which leads to significantly longer excited-state lifetimes (τ) and large Stokes shifts. The emission wavelength (λem), quantum yield (Φ), and lifetime are exquisitely tunable by modifying the substituents on the phenanthroline ligand or by changing the other ligands in the metal's coordination sphere. For instance, extending the π-conjugation of the ligand generally leads to a red-shift in the emission.

| Compound/Complex | λem (nm) | Quantum Yield (Φ) | Lifetime (τ) | Emission Type | Solvent/State | Reference |

| [Ir(cf₃ppy)₂(H₂bfip)]²⁺ (Ir1) | 543 | 0.44 - 0.68 | 1.8 µs | Phosphorescence | Acetonitrile | |

| [Ir(cf₃piq)₂(H₂bfip)]²⁺ (Ir2) | 597 | 0.44 - 0.68 | 2.3 µs | Phosphorescence | Acetonitrile | |

| [Ir(C^N)₂(N^N)]⁺ Series | ~580 - 600 | up to >0.60 | Not specified | Phosphorescence | CH₂Cl₂ / MeCN | |

| m-PXZP | Not specified | High | Microseconds | TADF | Not specified | |

| Cd(II)-phenanthroline Complex | ~410 | Varies with solvent | Not specified | Fluorescence | Solid / Various |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the structure of phenanthroline derivatives. The aromatic region of the spectrum for the parent 1,10-phenanthroline is complex but well-defined, typically showing signals between 7.5 and 9.2 ppm. The protons adjacent to the nitrogen atoms (H-2 and H-9) are the most deshielded and appear furthest downfield.

Substitution on the phenanthroline ring leads to predictable changes in the chemical shifts and coupling patterns, allowing for unambiguous structural assignment. For example, introducing methyl groups causes the disappearance of the corresponding aromatic proton signal and the appearance of a new singlet in the aliphatic region. ¹³C NMR provides complementary information on the carbon skeleton.

| Proton Position (1,10-phenanthroline) | Approximate ¹H Chemical Shift (δ, ppm) | Multiplicity |

| H-2, H-9 | ~9.1 | Doublet of doublets |

| H-3, H-8 | ~7.6 | Doublet of doublets |

| H-4, H-7 | ~8.2 | Doublet of doublets |

| H-5, H-6 | ~7.8 | Singlet |

Note: Exact chemical shifts and coupling constants are solvent and derivative dependent.

Mass Spectrometry

Mass spectrometry (MS) is essential for determining the molecular weight and confirming the elemental composition of newly synthesized phenanthroline derivatives and their metal complexes. Techniques like Electrospray Ionization (ESI-MS) and Fast Atom Bombardment (FAB-MS) are commonly used to characterize charged metal complexes, providing clear evidence of the complex's formation and stoichiometry. Laser Desorption/Ionization (LDI-MS) has also been shown to be effective for characterizing these types of complexes.

Experimental Protocols

Reproducible and accurate data collection is paramount. The following sections provide generalized protocols for the key spectroscopic techniques discussed.

Protocol 1: UV-Vis Absorption and Fluorescence Spectroscopy

-

Solution Preparation :

-

Prepare a stock solution of the analyte (phenanthroline derivative or complex) of known concentration (e.g., 1 mM) in a spectroscopic grade solvent (e.g., acetonitrile, dichloromethane, or water).

-

From the stock solution, prepare a series of dilutions to the desired concentration range (typically 1-10 µM for fluorescence and 10-50 µM for UV-Vis). Ensure the maximum absorbance does not exceed ~1.0 to maintain linearity with Beer's Law.

-

-

Instrument Setup (UV-Vis Spectrophotometer) :

-

Turn on the instrument and allow the lamps (deuterium and tungsten/xenon) to warm up for at least 15-20 minutes for stable output.

-

Select the desired wavelength range for the scan (e.g., 200-800 nm).

-

Fill a clean quartz cuvette with the pure solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record a baseline correction/autozero.

-

-

Sample Measurement (UV-Vis) :

-

Rinse the cuvette with the analyte solution before filling it.

-

Place the sample cuvette in the holder and record the absorption spectrum.

-

Identify the wavelength of maximum absorbance (λmax).

-

-

Instrument Setup (Fluorometer) :

-

Turn on the instrument and allow the excitation source (typically a Xenon lamp) to stabilize.

-

Select the excitation wavelength (λex), often corresponding to a λmax from the absorption spectrum to maximize the signal.

-

Set the emission wavelength range, ensuring it is longer than the excitation wavelength.

-

Adjust excitation and emission slit widths to balance signal intensity and spectral resolution.

-

-

Sample Measurement (Fluorescence) :

-

Measure the fluorescence emission spectrum of the blank (pure solvent) to check for background signals.

-

Measure the emission spectrum of the analyte solution.

-

To determine the quantum yield, a standard with a known quantum yield absorbing at a similar wavelength is measured under identical conditions.

-

Protocol 2: NMR Sample Preparation

-

Sample Preparation : Dissolve approximately 5-10 mg of the purified phenanthroline derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃CN, DMSO-d₆) in a clean, dry vial.

-

Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference peak at 0.00 ppm.

-

Transfer to NMR Tube : Use a pipette to transfer the solution into a clean 5 mm NMR tube.

-

Data Acquisition :

-

Insert the tube into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity and obtain sharp, symmetrical peaks.

-

Acquire the ¹H spectrum, followed by other desired experiments like ¹³C NMR or COSY.

-

Visualizations: Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key workflows and conceptual relationships in the spectroscopic analysis of phenanthroline derivatives.

Caption: Workflow for the synthesis and spectroscopic characterization of a new phenanthroline derivative.

Caption: Relationship between structural modifications and resulting spectroscopic properties.

Caption: Signaling pathway for a luminescent phenanthroline-based sensor for Cu²⁺ detection.

Conclusion

1,10-Phenanthroline and its derivatives are a versatile class of compounds with tunable spectroscopic properties that are fundamental to their wide-ranging applications. A thorough understanding of their behavior under UV-Vis, fluorescence, and NMR spectroscopy is essential for designing new molecules with tailored functions. By correlating structural modifications with changes in absorption and emission characteristics, researchers can rationally develop advanced materials for drug delivery, bio-imaging, and optoelectronics. The protocols and workflows outlined in this guide serve as a foundational resource for professionals engaged in the synthesis and characterization of these important molecules.

References

- 1. 1,10-phenanthroline: Chemical properties, applications, and future prospects_Chemicalbook [chemicalbook.com]

- 2. o-Phenanthroline [webbook.nist.gov]

- 3. Application of O-Phenanthroline_Chemicalbook [chemicalbook.com]

- 4. Ruthenium (II) Complexes Based on Phenanthroline-Tetrazole as Possible Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

exploring the role of o-phenanthroline in enzyme inhibition

O-Phenanthroline in Enzyme Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of this compound (1,10-phenanthroline) as an enzyme inhibitor. It covers the core mechanisms of action, quantitative inhibition data, experimental protocols for characterization, and the broader implications for cellular signaling and therapeutic development.

Core Mechanism of Action: Metalloenzyme Inhibition via Metal Ion Chelation

This compound's primary and most well-documented mechanism of enzyme inhibition is its function as a potent metal ion chelator.[1][2][3] Many enzymes, known as metalloenzymes, require a metal ion cofactor—often a divalent cation like zinc (Zn²⁺), iron (Fe²⁺), copper (Cu²⁺), or magnesium (Mg²⁺)—for their catalytic activity. This metal ion is typically located within the enzyme's active site, where it plays a crucial role in substrate binding or catalysis.

This compound is a heterocyclic organic compound with two nitrogen atoms positioned to form a stable, pincer-like coordination complex with these metal ions.[4][5] By binding to and sequestering the essential metal ion from the enzyme's active site, this compound effectively removes the cofactor, rendering the enzyme catalytically inactive. This process leaves behind an inactive "apoenzyme." The inhibition is particularly prominent against zinc-dependent metalloenzymes.

Key Enzyme Classes Inhibited by this compound

Due to its mechanism, this compound is a broad-spectrum inhibitor of metalloenzymes. Key targets include:

-

Matrix Metalloproteinases (MMPs): This is a major family of zinc-dependent endopeptidases responsible for degrading extracellular matrix (ECM) components. This compound is widely used as a non-specific MMP inhibitor in research. For instance, it has been shown to inhibit collagenase activity.

-

Alcohol Dehydrogenases: These enzymes, which are crucial for alcohol metabolism, often contain zinc at their active sites. The kinetics of inhibition of both horse liver and yeast alcohol dehydrogenases by this compound have been studied extensively.

-

DNA and RNA Polymerases: Some polymerases require divalent metal ions for their function. For example, this compound can inhibit E. coli DNA polymerase I by forming a complex with the template-primer and a divalent cation.

-

Other Metalloproteases: Beyond MMPs, this compound inhibits various other metalloproteases, such as aminoacylase and carboxypeptidase A. Its broad effects on metalloproteases have been demonstrated in studies on organisms like Schistosoma mansoni.

Quantitative Inhibition Data

The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC₅₀) and its inhibition constant (Kᵢ). The IC₅₀ value is the concentration of inhibitor required to reduce enzyme activity by 50% under specific assay conditions, while the Kᵢ represents the dissociation constant of the enzyme-inhibitor complex and is a measure of binding affinity. It is crucial to note that the IC₅₀ value is dependent on experimental conditions (like substrate concentration), whereas the Kᵢ is a more absolute measure of inhibitor potency.

The following table summarizes reported inhibition data for this compound against various enzymes.

| Enzyme Target | Enzyme Class | Organism/Source | Inhibition Value | Notes | Reference |

| Collagenase | Matrix Metalloproteinase (MMP) | Not Specified | IC₅₀ = 110.5 μM | A non-specific MMP inhibitor. | |

| Metalloproteases | Metalloendopeptidase | Schistosoma mansoni | 5-150 μM (effective range) | Dose-dependent effects observed on worm motor activity and viability. | |

| T-cell protein tyrosine phosphatase | Protein Tyrosine Phosphatase | Not Specified | Potent Inhibition | Achieved via a dinuclear Cu(II) complex with this compound. | |

| Ribonucleotide Reductase (RR) | Oxidoreductase | Human (SiHa cells) | IC₅₀ = 9.34 μM | Achieved by a hydroxamate derivative of this compound. | |

| Histone Deacetylases (HDAC) | Hydrolase | Human (SiHa cells) | IC₅₀ = 10.80 μM | Achieved by a hydroxamate derivative of this compound. |

Downstream Cellular Effects and Signaling Pathways

By inhibiting key enzymes, this compound can trigger significant downstream cellular events. The inhibition of MMPs, for example, disrupts the normal remodeling of the extracellular matrix. This can impact cell migration, proliferation, and survival—processes that are highly relevant in cancer biology and developmental processes. Furthermore, this compound and its metal complexes have been shown to induce apoptosis (programmed cell death) in cancer cells, partly by inhibiting the proteasome, a key cellular machine for protein degradation. Complexed with metals like copper or vanadium, this compound can also promote the generation of reactive oxygen species (ROS), leading to oxidative stress and cell death.

Experimental Protocol: General Enzyme Inhibition Assay

This section provides a detailed methodology for determining the inhibitory effect of this compound on a model metalloenzyme using a spectrophotometric assay. This protocol is a generalized template and should be adapted based on the specific enzyme and substrate used.

Materials and Reagents

-

Purified metalloenzyme

-

Enzyme-specific substrate

-

This compound (inhibitor) stock solution (e.g., in DMSO or ethanol)

-

Assay buffer (optimized for enzyme pH and stability)

-

Cofactors (if any, other than the targeted metal ion)

-

Microplate reader or spectrophotometer

-

96-well plates or cuvettes

Experimental Workflow

Detailed Procedure

-

Prepare Reagents:

-

Prepare a concentrated stock solution of this compound.

-

Prepare serial dilutions of the this compound stock solution in the assay buffer to create a range of desired inhibitor concentrations.

-

Prepare working solutions of the enzyme and substrate in the assay buffer. The optimal enzyme concentration should provide a linear reaction rate for the duration of the measurement.

-

-

Assay Setup (96-well plate format):

-

Test Wells: Add a fixed volume of assay buffer, the enzyme solution, and the corresponding this compound dilution.

-

Positive Control (100% Activity): Add assay buffer, enzyme solution, and buffer/solvent (matching the inhibitor's solvent).

-

Negative Control (0% Activity/Blank): Add assay buffer, substrate, and buffer/solvent but no enzyme. This accounts for non-enzymatic substrate degradation.

-

-

Pre-incubation:

-

Incubate the plate at the enzyme's optimal temperature for a set period (e.g., 10-15 minutes). This allows the this compound to interact with and chelate the metal ion from the enzyme before the substrate is introduced.

-

-

Reaction Initiation:

-

Start the enzymatic reaction by adding a fixed volume of the substrate solution to all wells simultaneously (using a multichannel pipette is recommended).

-

-

Monitor Reaction:

-

Immediately place the plate in a microplate reader set to the optimal temperature.

-

Measure the change in absorbance at the appropriate wavelength in kinetic mode (e.g., readings every 30 seconds for 10-20 minutes). The rate of reaction is determined from the initial linear portion of the absorbance vs. time curve.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear phase of the reaction.

-

Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [1 - (V₀_inhibitor / V₀_positive_control)] * 100

-

Plot the % Inhibition against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).

-

Applications in Research and Drug Development

This compound's role extends across various scientific domains:

-

Biochemical Research: It is a standard laboratory tool used to identify and characterize metalloenzymes. If an enzyme's activity is diminished by this compound, it strongly suggests the enzyme is a metalloenzyme.

-

Drug Development: While this compound itself is too non-specific for therapeutic use, its structure serves as a scaffold for designing more targeted inhibitors. For example, derivatives of 1,10-phenanthroline are being explored as potential inhibitors of enzymes crucial for parasites like T. cruzi. Furthermore, its ability to enhance the cellular uptake and activity of metal-based anticancer drugs (e.g., copper or vanadium complexes) is an active area of investigation.

-

Antibacterial Research: Metal complexes containing 1,10-phenanthroline have shown broad-spectrum antibacterial activity, offering a potential avenue for developing new therapeutics to combat antibiotic resistance.

References

Preliminary Studies on the Cytotoxicity of o-Phenanthroline Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of preliminary studies investigating the cytotoxic properties of ortho-phenanthroline (this compound) complexes. These metal-based compounds have emerged as a promising class of potential anticancer agents, exhibiting significant cytotoxic effects against a range of cancer cell lines. This document summarizes key quantitative data, details essential experimental protocols for assessing their efficacy, and visualizes the elucidated signaling pathways and experimental workflows involved in their mechanism of action.

Quantitative Cytotoxicity Data

The cytotoxic potential of various this compound complexes is typically quantified by determining their half-maximal inhibitory concentration (IC50). This value represents the concentration of a compound required to inhibit the growth of a cell population by 50%. The following tables summarize the IC50 values of representative this compound complexes against several human cancer cell lines.

Table 1: IC50 Values (µM) of Copper-o-phenanthroline Complexes

| Complex | HCT116 (Colon) | HeLa (Cervical) | MDA-MB-231 (Breast) | A549 (Lung) | HepG2 (Liver) |

| [Cu(phen)₂]²⁺ | - | - | - | - | 4.03[1] |

| Cu(sal)(phen) | <25 | - | - | - | - |

| [Cu(ICAn)₂(phen)] | - | - | - | - | - |

| [Cu(phen)(trop)(Cl)] | - | - | - | - | - |

| [Cu(phen)(H₄Que)(Cl)] | - | - | + | - | - |

Note: Specific IC50 values for some complexes were not available in the provided search results, but their cytotoxic activity was reported. "+" indicates reported activity without a specific IC50 value.

Table 2: IC50 Values (µM) of Ruthenium-o-phenanthroline Complexes

| Complex | HeLa (Cervical) | DU145 (Prostate) | A2780 (Ovarian) |

| [Ru(Hdpa)₂PPIP]²⁺ | + | - | - |

| [Ru(Hdpa)₂PIP]²⁺ | + | - | - |

| [Ru(Hdpa)₂4HEPIP]²⁺ | + | - | - |

| VNK-572 | + | + | - |

| JHOR11 | - | - | + |

Note: "+" indicates reported cytotoxic activity. Specific IC50 values were not consistently provided in the search results.

Experimental Protocols

The following sections detail the methodologies for key experiments commonly employed in the preliminary cytotoxic evaluation of this compound complexes.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 3 × 10⁴ cells/mL and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of the this compound complexes for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add MTT solution (typically 20 µL of a 5 mg/mL solution) to each well and incubate for an additional 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent, such as isopropanol or DMSO (typically 200 µL), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 550-590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with the this compound complex at its IC50 concentration for a predetermined time.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC fluorescence (detecting Annexin V binding to externalized phosphatidylserine in apoptotic cells) and PI fluorescence (detecting compromised cell membranes in late apoptotic/necrotic cells) are measured.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell distribution in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with the complex and harvest as described for the apoptosis assay.

-

Fixation: Fix the cells in cold 70% ethanol while vortexing and incubate on ice for at least 30 minutes.

-

Washing: Centrifuge the fixed cells and wash twice with PBS.

-

Staining: Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).

-

Incubation: Incubate at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.

Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)

This assay measures the intracellular generation of reactive oxygen species using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Protocol:

-

Cell Seeding and Treatment: Seed cells in a 24-well plate and treat with the this compound complex.

-

Probe Loading: After treatment, wash the cells and incubate them with a DCFH-DA working solution (e.g., 10 µM in serum-free media) at 37°C for 30 minutes in the dark.

-

Washing: Wash the cells to remove the excess probe.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm. An increase in fluorescence indicates an increase in intracellular ROS.

Western Blot Analysis

Western blotting is used to detect specific proteins in a cell lysate to investigate the molecular mechanisms of cytotoxicity, such as the activation of apoptosis-related proteins.

Protocol:

-

Protein Extraction: Treat cells with the complex, harvest them, and lyse them to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a method like the Bradford assay.

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., caspase-3, Bax, Bcl-2, p-JAK2, p-STAT5).

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an HRP substrate (e.g., enhanced chemiluminescence reagent) and visualize the protein bands using an imaging system.

Signaling Pathways and Experimental Workflows

The cytotoxic effects of this compound complexes are often mediated through the induction of apoptosis and interference with key signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these mechanisms and the workflows of the key experimental protocols.

Signaling Pathways

Many this compound complexes induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the activation of a cascade of caspases, changes in the expression of Bcl-2 family proteins, and the release of cytochrome c from the mitochondria.[2] Some copper-phenanthroline complexes have been shown to upregulate p53 and the Bax/Bcl-2 ratio, leading to the activation of caspases-3, -8, and -9.[1]

References